molecular formula C3H7N2O4S+ B14603722 (Dinitromethyl)(dimethyl)sulfanium CAS No. 58174-60-0

(Dinitromethyl)(dimethyl)sulfanium

Katalognummer: B14603722
CAS-Nummer: 58174-60-0
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: UFHTYBBSHSTUQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dinitromethyl)(dimethyl)sulfanium is a sulfonium compound characterized by the presence of a positively charged sulfur atom bonded to three organic substituents. Sulfonium compounds, including this compound, are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Dinitromethyl)(dimethyl)sulfanium typically involves the reaction of dimethyl sulfide with dinitromethane under controlled conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfur atom in dimethyl sulfide attacks the electrophilic carbon in dinitromethane, resulting in the formation of the sulfonium compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include dimethyl sulfide and dinitromethane, with the reaction carried out in a suitable solvent under controlled temperature and pressure .

Analyse Chemischer Reaktionen

Types of Reactions

(Dinitromethyl)(dimethyl)sulfanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives, depending on the specific reaction and reagents used .

Wissenschaftliche Forschungsanwendungen

(Dinitromethyl)(dimethyl)sulfanium has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of sulfur-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (Dinitromethyl)(dimethyl)sulfanium involves its interaction with molecular targets through its positively charged sulfur atom. This interaction can lead to various chemical transformations, including the formation of sulfur ylides and other reactive intermediates. The pathways involved in these reactions are influenced by the electronic and steric properties of the substituents attached to the sulfur atom .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (Dinitromethyl)(dimethyl)sulfanium include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of dinitromethyl and dimethyl groups attached to the sulfur atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

58174-60-0

Molekularformel

C3H7N2O4S+

Molekulargewicht

167.17 g/mol

IUPAC-Name

dinitromethyl(dimethyl)sulfanium

InChI

InChI=1S/C3H7N2O4S/c1-10(2)3(4(6)7)5(8)9/h3H,1-2H3/q+1

InChI-Schlüssel

UFHTYBBSHSTUQR-UHFFFAOYSA-N

Kanonische SMILES

C[S+](C)C([N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.